molecular formula C15H14ClN3S B5037214 3-mercapto-5-methyl-1,4-diphenyl-4H-1,2,4-triazol-1-ium chloride

3-mercapto-5-methyl-1,4-diphenyl-4H-1,2,4-triazol-1-ium chloride

Cat. No. B5037214
M. Wt: 303.8 g/mol
InChI Key: DXEHCTRMEFAENB-UHFFFAOYSA-N
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Description

“3-mercapto-5-methyl-1,4-diphenyl-4H-1,2,4-triazol-1-ium chloride” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives involves various methods. One common method involves the use of dl-malic acid under microwave (MW) irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide has been studied . Not only higher yields but also shorter reaction times were observed in comparison with the thermal procedure .


Molecular Structure Analysis

Triazole compounds, including “3-mercapto-5-methyl-1,4-diphenyl-4H-1,2,4-triazol-1-ium chloride”, have a molecular structure that allows them to readily bind in the biological system with a variety of enzymes and receptors . This binding capability is due to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain .


Chemical Reactions Analysis

Triazole compounds undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds depend on their specific structure. For instance, 1H-1,2,4-Triazole-3-thiol, a related compound, is soluble in water . Its melting point is between 221-224 °C .

Mechanism of Action

The mechanism of action of triazole compounds is largely due to their ability to bind with a variety of enzymes and receptors in the biological system . This binding capability is attributed to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain .

Safety and Hazards

The safety and hazards associated with triazole compounds depend on their specific structure and use. For instance, 1H-1,2,4-Triazole-3-thiol has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

3-methyl-2,4-diphenyl-1H-1,2,4-triazol-4-ium-5-thione;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S.ClH/c1-12-17(13-8-4-2-5-9-13)15(19)16-18(12)14-10-6-3-7-11-14;/h2-11H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEHCTRMEFAENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=S)NN1C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercapto-5-methyl-1,4-diphenyl-4H-1,2,4-triazol-1-ium chloride

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